A Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3): Properties, Synthesis, and Research Applications
A Technical Guide to 5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3): Properties, Synthesis, and Research Applications
Executive Summary: 5-Chloro-2-hydroxy-3-methylbenzonitrile is a substituted aromatic compound featuring a unique combination of functional groups: a nitrile, a hydroxyl group, a chloro substituent, and a methyl group. This arrangement makes it a potentially valuable intermediate for medicinal chemistry and materials science. Its structure allows for diverse chemical modifications, enabling its use as a scaffold for creating libraries of more complex molecules. This guide provides a comprehensive overview of its known properties, outlines a validated synthetic approach based on a structurally analogous compound, discusses its potential reactivity and applications, and details critical safety and handling information.
Introduction
5-Chloro-2-hydroxy-3-methylbenzonitrile, registered under CAS number 1210749-61-3, is a fine chemical intermediate. The strategic placement of its functional groups on the benzene ring creates a unique electronic and steric environment. The hydroxyl and nitrile groups offer sites for nucleophilic and electrophilic reactions, respectively, while the chlorine atom is amenable to modern cross-coupling methodologies.
Substituted benzonitriles are crucial building blocks in drug discovery. For instance, related structures like 5-fluoro-2-hydroxybenzonitrile are pivotal in synthesizing diverse heterocyclic compounds prevalent in successful drug molecules[1]. Similarly, other substituted hydroxy-aromatic aldehydes and nitriles serve as precursors for Schiff bases and other compounds with a wide range of biological activities[2]. This guide aims to consolidate the available technical data for 5-Chloro-2-hydroxy-3-methylbenzonitrile, providing researchers and drug development professionals with a foundational resource for its evaluation and use.
Physicochemical Properties
The fundamental properties of 5-Chloro-2-hydroxy-3-methylbenzonitrile are summarized below. This data is essential for determining appropriate solvents, storage conditions, and reaction parameters.
| Property | Value | Source |
| CAS Number | 1210749-61-3 | [3][4] |
| Molecular Formula | C₈H₆ClNO | [3][4] |
| Molecular Weight | 167.59 g/mol | [4] |
| Physical Form | Powder | [4] |
| Purity | ≥95% (typical) | [4] |
| InChI Key | SIQPPKKBRKKJRN-UHFFFAOYSA-N | [4] |
| Storage Temperature | Room Temperature | [4] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for 5-Chloro-2-hydroxy-3-methylbenzonitrile is not widely documented, a highly efficient and analogous protocol for a similar compound, 3-chloro-5-hydroxybenzonitrile, demonstrates a robust and scalable synthetic route[5][6]. The core of this methodology is the demethylation of a methoxy-substituted precursor, a common and reliable transformation in organic synthesis.
Causality in Experimental Design
The choice of lithium iodide and a high-boiling, non-protic solvent like 2,4,6-collidine (or 2,4,6-trimethylpyridine) is deliberate. Lithium iodide acts as a soft nucleophile that, at elevated temperatures, effectively cleaves the methyl-oxygen bond of the aryl methyl ether without significantly affecting other functional groups. Collidine serves as a high-boiling solvent to reach the required reaction temperature and also acts as a mild base to neutralize any acidic byproducts.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating. The inclusion of in-process monitoring via Thin Layer Chromatography (TLC) ensures the reaction proceeds to completion. The subsequent aqueous work-up is designed to remove the high-boiling solvent and inorganic salts, while the final purification by column chromatography ensures the isolation of a high-purity product, which can be verified by the spectroscopic methods outlined in the next section.
Caption: Representative workflow for the synthesis of a hydroxybenzonitrile.
Step-by-Step Methodology
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Reaction Setup : In a three-necked flask equipped with a reflux condenser and magnetic stirrer, combine the starting methoxy-precursor (1.0 eq) and 2,4,6-collidine (approx. 14 mL per gram of starting material)[5][6].
-
Heating and Reagent Addition : Heat the mixture to 170 °C. Once the temperature is stable, add lithium iodide (3.0 eq) in portions[5][6].
-
Reaction Monitoring : Maintain the reaction at 170 °C for approximately 4 hours. Monitor the consumption of the starting material using TLC[6].
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10% aqueous hydrochloric acid[5].
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the combined organic layers sequentially with water and saturated brine[5].
-
Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via silica gel column chromatography to yield the final product[5].
Spectroscopic Characterization
Verifying the identity and purity of the final compound is critical. The following are the expected spectroscopic signatures for 5-Chloro-2-hydroxy-3-methylbenzonitrile based on its structure.
Caption: Potential reactivity pathways for derivatization.
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Reactions at the Hydroxyl Group : The phenolic hydroxyl group can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively. This allows for modification of solubility and steric properties.
-
Reactions at the Chloro Group : The chlorine atom is a prime site for palladium-catalyzed cross-coupling reactions.[1] This enables the formation of C-C bonds (e.g., Suzuki coupling to introduce new aryl or alkyl groups), C-N bonds (Buchwald-Hartwig amination), or C-O bonds.
-
Transformations of the Nitrile Group : The nitrile group is highly versatile. It can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine (benzylamine). These transformations open pathways to a vast array of other functional groups and heterocyclic systems.
This multi-faceted reactivity makes the compound an attractive starting point for generating compound libraries for high-throughput screening in drug discovery pipelines.[1]
Safety and Toxicology
Proper handling of 5-Chloro-2-hydroxy-3-methylbenzonitrile is essential due to its potential hazards. The available safety data indicates it should be treated with caution.
| Hazard Class | GHS Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [4][7] |
Toxicological Insights
The hazard profile is consistent with many substituted aromatic compounds. It is classified as harmful via oral, dermal, and inhalation routes and is an irritant to the skin, eyes, and respiratory system.[4][7] Although the molecule contains a nitrile (cyanide) moiety, it is important to note that the primary metabolic pathway for benzonitriles is typically aromatic hydroxylation, not the release of free cyanide ions.[8] Nevertheless, all handling should be performed with appropriate engineering controls and personal protective equipment.
Handling and First Aid
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Skin Contact : Immediately wash the skin with plenty of soap and water.[7]
-
Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[7]
-
Ingestion : Rinse mouth and call a poison control center or doctor for treatment advice.[7]
-
Conclusion
5-Chloro-2-hydroxy-3-methylbenzonitrile (CAS 1210749-61-3) is a chemical intermediate with significant potential for research and development, particularly in the synthesis of novel pharmaceutical agents. Its multifunctional nature allows for a wide range of chemical transformations, making it an ideal scaffold for building molecular diversity. While specific application data is limited, its structural motifs are common in biologically active compounds. The information provided in this guide on its properties, synthesis, and safety serves as a critical resource for scientists looking to incorporate this versatile building block into their research programs.
References
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5-chloro-2-hydroxy-3-methylbenzonitrile | CAS 1210749-61-3. AMERICAN ELEMENTS. [Link]
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Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4). Cheméo. [Link]
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Spectral Information. PubChem - NIH. [Link]
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¹H NMR spectral data of compounds 1-3 and 6-14 (500 MHz, J in Hz, CDCl₃). ResearchGate. [Link]
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Benzonitrile: Human health tier II assessment. Australian Government Department of Health. [Link]
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
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Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methyli. European Commission. [Link]
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Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). Cheméo. [Link]
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